Cas no 2624128-84-1 (1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride)
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride structure](https://ja.kuujia.com/scimg/cas/2624128-84-1x500.png)
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
- EN300-27750369
- 2624128-84-1
- 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
-
- インチ: 1S/C8H11F2N.ClH/c9-8(10)4-1-5-6(2-4)7(5,8)3-11;/h4-6H,1-3,11H2;1H
- InChIKey: FHPTXWVSHMMQMP-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1(C2CC3C(C2)C31CN)F
計算された属性
- せいみつぶんしりょう: 195.0626334g/mol
- どういたいしつりょう: 195.0626334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27750369-0.1g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95.0% | 0.1g |
$595.0 | 2025-03-19 | |
Enamine | EN300-27750369-0.25g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95.0% | 0.25g |
$849.0 | 2025-03-19 | |
Enamine | EN300-27750369-1.0g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 | |
1PlusChem | 1P0284C3-50mg |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95% | 50mg |
$625.00 | 2023-12-18 | |
1PlusChem | 1P0284C3-1g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95% | 1g |
$2181.00 | 2023-12-18 | |
Aaron | AR0284KF-5g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95% | 5g |
$6862.00 | 2025-02-15 | |
Aaron | AR0284KF-1g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95% | 1g |
$2382.00 | 2025-02-15 | |
Aaron | AR0284KF-2.5g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95% | 2.5g |
$4648.00 | 2025-02-15 | |
1PlusChem | 1P0284C3-250mg |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95% | 250mg |
$1112.00 | 2023-12-18 | |
1PlusChem | 1P0284C3-2.5g |
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride |
2624128-84-1 | 95% | 2.5g |
$4218.00 | 2023-12-18 |
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochlorideに関する追加情報
Introduction to 1-{7,7-Difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine Hydrochloride (CAS No. 2624128-84-1)
1-{7,7-Difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride (CAS No. 2624128-84-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amines and is characterized by its tricyclic core with difluoro substitution, which imparts distinct chemical and biological properties.
The tricyclic structure of 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride provides a rigid framework that can influence its binding affinity and selectivity for various biological targets. The difluoro substitution at the 7-position of the tricyclic core enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Recent studies have explored the potential of this compound in various therapeutic areas, including neurodegenerative diseases, pain management, and psychiatric disorders. One notable application is its use as a novel analgesic agent. Research has shown that 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride exhibits potent analgesic effects by modulating specific pain pathways without the side effects commonly associated with traditional analgesics such as opioids.
In the context of neurodegenerative diseases, this compound has been investigated for its neuroprotective properties. Preclinical studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the activation of specific signaling pathways that promote neuronal survival and function.
Another promising area of research is the use of 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride in the treatment of psychiatric disorders such as depression and anxiety. Early studies suggest that this compound may act as a modulator of serotonin and dopamine neurotransmission, which are crucial for mood regulation and cognitive function.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and stability compared to the free base form. This makes it suitable for various dosage forms, including oral tablets, capsules, and injectable solutions.
In terms of pharmacokinetics, 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride has been shown to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which can translate into once-daily dosing regimens in clinical settings.
The safety profile of this compound has also been extensively evaluated in preclinical studies. Toxicity assessments have indicated that it is well-tolerated at therapeutic doses with minimal adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride (CAS No. 2624128-84-1) represents a promising candidate for the development of novel therapeutics in multiple medical fields. Its unique chemical structure and favorable pharmacological properties make it an exciting area of ongoing research with significant potential for future clinical applications.
2624128-84-1 (1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride) 関連製品
- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)
- 1772777-01-1(4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)
- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)
- 1564515-39-4((2-aminoethyl)(4-chloro-3-methylphenyl)methylmethylamine)
- 2172012-58-5(2-butyloxane-2-carbaldehyde)
- 1250606-63-3(4-(3,5-dimethylphenyl)butan-2-ol)
- 1806006-95-0(6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)
- 1695684-14-0(3-(pent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)
- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)



